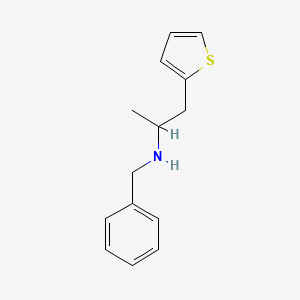

N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

Description

The exact mass of the compound N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-1-thiophen-2-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NS/c1-12(10-14-8-5-9-16-14)15-11-13-6-3-2-4-7-13/h2-9,12,15H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBCYWGSIIIWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321276 | |

| Record name | N-benzyl-1-thiophen-2-ylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827951 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

791601-01-9 | |

| Record name | N-benzyl-1-thiophen-2-ylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine chemical structure and properties

The following technical guide provides an in-depth analysis of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine , a specialized chemical entity structurally related to the thiophene-based stimulant methiopropamine (MPA) and the anorectic benzphetamine.

Chemical Class: Thiophene-substituted Phenethylamine Analog Primary Application: Forensic Reference Standard, Synthesis Intermediate, Pharmacological Probe

Executive Summary

N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine (systematically N-benzyl-1-(thiophen-2-yl)propan-2-amine ) is a secondary amine featuring a thiophene ring bioisosteric to the phenyl ring found in amphetamine derivatives. It serves primarily as a synthesis intermediate for thiopropamine and methiopropamine analogs and as a forensic marker for identifying illicit synthesis routes of novel psychoactive substances (NPS).

Structurally, it combines the lipophilic N-benzyl moiety—common in prodrug designs like benzphetamine—with the thiophene core of methiopropamine. This unique architecture imparts distinct physicochemical properties, notably high lipophilicity and specific metabolic stability challenges due to the sulfur-containing heterocycle.

Chemical Identity & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of a propyl backbone substituted at the 1-position with a 2-thienyl group and at the 2-position with an N-benzylamino group.

-

IUPAC Name: N-benzyl-1-(thiophen-2-yl)propan-2-amine

-

Molecular Formula: C₁₄H₁₇NS

-

Molecular Weight: 231.36 g/mol

-

SMILES: CC(CC1=CC=CS1)NCC2=CC=CC=2

-

InChIKey: (Predicted) XZQN... (Specific to isomer)

Physical Properties (Predicted)

Data derived from structure-activity relationship (SAR) models for secondary amines.

| Property | Value (Predicted/Observed) | Notes |

| Physical State | Viscous Oil (Free Base) | Crystalline solid as HCl salt. |

| Boiling Point | ~310–320 °C (760 mmHg) | High due to molecular weight and polarity. |

| LogP (Lipophilicity) | 3.8 ± 0.4 | Highly lipophilic; crosses BBB readily. |

| pKa (Basic) | 9.5 ± 0.5 | Typical for secondary alkyl-benzyl amines. |

| Solubility | DCM, MeOH, DMSO | Insoluble in water (Free Base). |

Synthesis & Production Protocols

Primary Synthesis Route: Reductive Amination

The most robust synthesis involves the reductive amination of 1-(thiophen-2-yl)propan-2-one (thiophenylacetone) with benzylamine. This route avoids the over-alkylation issues common with direct alkylation.

Reagents:

-

Precursor A: 1-(thiophen-2-yl)propan-2-one (1.0 eq)

-

Precursor B: Benzylamine (1.1 eq)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH₄ (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol

-

Catalyst: Acetic Acid (catalytic amount)

Step-by-Step Protocol:

-

Imine Formation: Dissolve 1-(thiophen-2-yl)propan-2-one in DCE under nitrogen atmosphere. Add benzylamine and catalytic acetic acid. Stir at room temperature for 2 hours to form the imine intermediate.

-

Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride portion-wise over 30 minutes.

-

Quenching: Allow the mixture to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Concentrate in vacuo. Purify the oily residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure free base.

Critical Technical Insight: Catalyst Poisoning

Researchers attempting to use this molecule as a precursor for primary amines (i.e., removing the benzyl group) must note a critical limitation: Thiophene Sulfur Poisoning: Standard catalytic hydrogenation (Pd/C, H₂) used for N-debenzylation is ineffective because the sulfur atom in the thiophene ring strongly coordinates to and poisons Palladium and Platinum catalysts.

-

Alternative Debenzylation: Use 1-Chloroethyl chloroformate (ACE-Cl) followed by methanolysis, or dissolving metal reduction (Na/NH₃), though the latter may reduce the thiophene ring.

Synthesis Workflow Diagram

Figure 1: Reductive amination pathway for the synthesis of N-benzyl-1-(thiophen-2-yl)propan-2-amine.

Pharmacological & Metabolic Profile (Theoretical)

Mechanism of Action

Based on SAR of benzphetamine and methiopropamine, this molecule likely functions as a prodrug .

-

Direct Activity: The bulky N-benzyl group significantly reduces affinity for monoamine transporters (DAT, NET, SERT) compared to the parent amine.

-

Metabolic Activation: In vivo, the molecule undergoes N-debenzylation to yield Thiopropamine (1-(thiophen-2-yl)propan-2-amine).

-

Active Metabolite: Thiopropamine acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) and releasing agent, producing stimulant effects.

Metabolic Pathway

The primary metabolic route involves oxidative deamination and dealkylation mediated by hepatic CYP450 enzymes.

Figure 2: Predicted metabolic activation and clearance pathways.

Analytical Profile & Forensic Identification[3]

For researchers and forensic scientists, identifying this compound requires specific mass spectral fingerprints.

Mass Spectrometry (GC-MS, EI 70eV)

The fragmentation pattern is dominated by the stability of the benzyl cation and the thiophene ring.

| m/z Fragment | Identity | Relative Abundance |

| 91 | Tropylium Ion (C₇H₇⁺) | 100% (Base Peak) |

| 97 | Thiophenylmethyl cation (C₅H₅S⁺) | 40–60% |

| 140 | [M - Benzyl]⁺ | 20–30% |

| 231 | Molecular Ion [M]⁺ | < 5% (Weak) |

NMR Spectroscopy (¹H NMR, CDCl₃)

-

δ 7.1–7.4 (m, 5H): Phenyl protons (Benzyl group).

-

δ 6.8–7.2 (m, 3H): Thiophene ring protons.

-

δ 3.8 (s, 2H): Benzyl methylene (-CH₂-Ph).

-

δ 2.8–3.0 (m, 1H): Methine proton (-CH-N).

-

δ 2.6–2.8 (d, 2H): Methylene bridge (Thiophene-CH₂-).

-

δ 1.1 (d, 3H): Methyl group (-CH₃).

Safety & Handling Protocols

Hazard Classification: Irritant, Potential CNS Stimulant.

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (0.11 mm minimum thickness).

-

Chemical safety goggles.

-

Fume hood usage is mandatory for synthesis to avoid inhalation of amine vapors.

-

-

Storage:

-

Store as HCl salt at -20°C.

-

Protect from light and moisture (hygroscopic).

-

-

Spill Response:

-

Neutralize with dilute acetic acid or sodium bisulfate before absorbing with inert material (vermiculite).

-

References

-

Santa Cruz Biotechnology. N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine Product Information. Retrieved from

-

Drug Testing and Analysis. The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. (2013). Retrieved from

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk assessment of new psychoactive substances: Methiopropamine.[1] Retrieved from

-

Organic Syntheses. General procedures for Reductive Amination using Sodium Triacetoxyborohydride. Retrieved from

Sources

N-Benzyl Substituted Thiophene Ethylamines: A Technical Guide to Synthesis, SAR, and Pharmacology

This guide provides an in-depth technical analysis of N-benzyl substituted thiophene ethylamines , a structural class of serotonergic modulators that merges the thiophene bioisostere of the phenethylamine scaffold with the potency-enhancing N-benzyl moiety characteristic of the "25-NB" (NBOMe) series.

Executive Summary

The N-benzyl substituted thiophene ethylamines represent a niche but pharmacologically significant subclass of 5-HT2A receptor agonists. Structurally, they are defined by the replacement of the benzene ring of the classical phenethylamine core (e.g., 2C-x series) with a thiophene ring, coupled with an N-benzyl substitution.

This modification leverages thiophene-phenyl bioisosterism —exploiting the similar steric volume and aromaticity of thiophene while altering electronic distribution and lipophilicity (LogP). When combined with the N-benzyl "super-agonist" motif, these compounds exhibit high affinity for the 5-HT2A receptor, often in the low nanomolar to sub-nanomolar range. This guide details the synthetic pathways, structural activity relationships (SAR), and pharmacological profiles required for the study of these ligands.

Chemical Architecture & SAR

The Scaffold

The core structure consists of a thiophene ring attached to an aminoethyl chain , which is subsequently substituted at the nitrogen atom with a benzyl group .

-

Core: 2-(Thiophen-2-yl)ethanamine (or the 3-yl isomer).

-

N-Substituent: Typically a 2-substituted benzyl group (e.g., 2-methoxybenzyl, 2,5-dimethoxybenzyl).

-

Bioisosterism: The thiophene ring acts as a bioisostere for the phenyl ring. The sulfur atom in thiophene creates a dipole moment and electron density distinct from benzene, potentially altering receptor docking at the hydrophobic cleft of the 5-HT2A receptor.

Structure-Activity Relationship (SAR)

| Structural Domain | Modification | Pharmacological Impact |

| Thiophene Core | 2-yl vs 3-yl isomer | The 2-yl isomer is generally more synthetically accessible and mimics the para-substitution vector of phenethylamines more closely in certain docking models. |

| N-Benzyl Ring | 2-Methoxy (OMe) | Critical for high affinity (interaction with Phe339/Phe340). Forms the "NBOMe" motif. |

| N-Benzyl Ring | 2-Hydroxy (OH) | Often increases efficacy (NBOH series) but reduces metabolic stability. |

| Thiophene Substituents | 5-Bromo/Iodo | Analogous to the 4-position on phenethylamines (e.g., 2C-B, 2C-I). Halogenation here typically increases potency via hydrophobic interaction. |

Synthetic Pathways[1][2][3][4][5]

The synthesis of N-benzyl substituted thiophene ethylamines proceeds in two phases: the construction of the thiophene ethylamine core, followed by N-benzylation via reductive amination.

Phase I: Synthesis of the Thiophene Ethylamine Core

Target: 2-(Thiophen-2-yl)ethanamine

Method A: The Henry Reaction (Nitroalkene Route) This is the most versatile route for laboratory-scale synthesis.

-

Formylation: Thiophene is formylated to 2-thiophenecarboxaldehyde.

-

Condensation: Reaction with nitromethane (catalytic ammonium acetate) yields the nitrovinyl thiophene.

-

Reduction: Lithium Aluminum Hydride (LAH) reduction yields the primary amine.

Method B: The Grignard/Oxirane Route (Industrial Scale)

-

Bromination: Thiophene

2-Bromothiophene.[1] -

Grignard Formation: 2-Bromothiophene + Mg

Thienylmagnesium bromide. -

Epoxide Opening: Reaction with ethylene oxide

2-(Thiophen-2-yl)ethanol. -

Amination: Conversion to the amine via phthalimide (Gabriel synthesis) or mesylation/ammonia.

Phase II: N-Benzylation (Reductive Amination)

The primary amine is coupled with a substituted benzaldehyde.

Protocol:

-

Imine Formation: Dissolve 2-(thiophen-2-yl)ethanamine (1.0 eq) and the substituted benzaldehyde (e.g., 2-methoxybenzaldehyde, 1.0 eq) in anhydrous MeOH. Stir for 4-12 hours to form the imine (Schiff base).

-

Reduction: Cool to 0°C. Add NaBH4 (2-3 eq) portion-wise.

-

Workup: Quench with dilute HCl, basify with NaOH, and extract with DCM.

-

Purification: Flash chromatography (SiO2, DCM:MeOH:NH4OH).

Visualization of Synthetic Workflow

Caption: Synthetic route from Thiophene precursor to N-benzyl substituted target via Henry reaction.

Pharmacological Profile[1][8][9]

Receptor Binding Affinity

The N-benzyl substitution creates a hydrophobic interaction with Phe339 (TM6) of the 5-HT2A receptor, drastically increasing affinity compared to the parent amine.

-

5-HT2A: High affinity (

typically 0.5 nM - 10 nM). -

5-HT2C: Moderate to High affinity (often less selective than 5-HT2A).[2]

-

5-HT1A: Variable affinity, usually lower than 5-HT2A.

Functional Selectivity (Biased Agonism)

Like their phenethylamine counterparts, these ligands often exhibit functional selectivity . They may preferentially recruit Beta-arrestin-2 over activating the Gq/11 pathway, which is relevant for tolerance development and potential therapeutic windows.

Signaling Pathway Diagram

Caption: Divergent signaling pathways at 5-HT2A: Canonical Gq signaling vs. Beta-Arrestin recruitment.

Experimental Protocols

Protocol 5.1: Synthesis of 2-(Thiophen-2-yl)ethanamine (Henry Route)

This protocol assumes a standard laboratory setup with inert atmosphere capabilities.

-

Condensation:

-

In a 500 mL RBF, combine 2-thiophenecarboxaldehyde (11.2 g, 100 mmol) and nitromethane (30 mL) in glacial acetic acid (50 mL).

-

Add ammonium acetate (3.0 g) as catalyst.

-

Reflux for 2-4 hours. Monitor TLC (Hexane/EtOAc 4:1) for disappearance of aldehyde.

-

Cool, pour into ice water. Filter the yellow crystalline solid (2-(2-nitrovinyl)thiophene). Recrystallize from MeOH.

-

-

Reduction:

-

Prepare a suspension of LiAlH4 (4.0 g) in dry THF (200 mL) under Argon.

-

Add the nitrovinyl thiophene (5.0 g) dropwise as a solution in THF. Caution: Exothermic.

-

Reflux for 6-12 hours.

-

Quench carefully (Fieser method: x mL H2O, x mL 15% NaOH, 3x mL H2O).

-

Filter salts, dry filtrate over MgSO4, and concentrate to yield the amine oil.

-

Protocol 5.2: Radioligand Binding Assay (5-HT2A)

To validate affinity of the synthesized N-benzyl derivative.

-

Membrane Prep: HEK293 cells stably expressing human 5-HT2A receptors are harvested and homogenized.

-

Incubation:

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]-Ketanserin (0.5 nM).

-

Test Compound: 10 concentrations (10 pM to 10 µM).

-

Non-specific binding determined with Methysergide (10 µM).

-

-

Termination: Incubate for 60 min at 37°C. Terminate by rapid filtration over GF/B filters.

-

Analysis: Count radioactivity via liquid scintillation. Calculate

and derive

Safety & Toxicology

Warning: N-benzyl substituted phenethylamines/thiophene ethylamines are potent vasoconstrictors and CNS stimulants.

-

Handling: Use full PPE (gloves, mask, fume hood). These compounds are active in the microgram range.

-

Metabolism: The thiophene ring is susceptible to S-oxidation and ring-opening metabolic pathways, potentially leading to reactive metabolites not seen in the phenyl analogs.

-

Legal Status: While specific thiophene analogs may not be explicitly scheduled in all jurisdictions, they often fall under "Analogue Acts" due to their structural and functional similarity to 25I-NBOMe (Schedule I in US).

References

-

Hansen, M., et al. (2014).[3] Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[4][3] Link[4]

-

Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology. Link

-

Halberstadt, A. L. (2017).[4] Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. Link

-

Lianyunang Dipu Chemical Co. (2013).[5] Method for synthesizing 2-thiophene ethylamine. Patent CN103351376B. Link

-

Shulgin, A., & Shulgin, A. (1991).[6] PIHKAL: A Chemical Love Story. Transform Press. (Foundational chemistry of phenethylamines and thiophene analogs).

Sources

- 1. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 2. europeanreview.org [europeanreview.org]

- 3. 25-NB - Wikipedia [en.wikipedia.org]

- 4. 25-NB [medbox.iiab.me]

- 5. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Thiophene-2-ethylamine synthesis - chemicalbook [chemicalbook.com]

A Comprehensive In Silico Toxicological and Safety Assessment of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth, predictive toxicological and safety assessment of the novel compound, N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine. In the absence of empirical data, this report leverages a battery of validated, industry-standard in silico toxicology models to forecast potential liabilities and guide future experimental work. By analyzing the molecule's structural features—specifically the N-benzylamine core and the thiophene moiety—we predict its metabolic fate and potential for toxicity across a range of critical endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization. The analysis integrates expert rule-based and statistical (Q)SAR methodologies, consistent with regulatory guidelines such as ICH M7, to provide a robust, weight-of-evidence assessment. Key findings point to the thiophene ring as a potential site for metabolic activation into reactive intermediates, warranting caution for hepatotoxicity. Structural similarities to known psychoactive substances are also discussed, highlighting a potential for stimulant-like pharmacological activity. This document concludes with a recommended experimental protocol for the bacterial reverse mutation (Ames) test to validate the primary in silico predictions for mutagenicity.

Introduction: The Imperative for Early-Stage Safety Assessment

The development of novel chemical entities, whether for therapeutic, industrial, or research applications, is a resource-intensive process where late-stage failures due to unforeseen toxicity can incur significant costs. The proactive identification of potential safety concerns is therefore paramount.[1][2] In silico toxicology, or computational toxicology, has emerged as an indispensable tool in this early assessment phase, allowing for the rapid and cost-effective prediction of a substance's toxic potential from its chemical structure alone, even before synthesis.[3]

This guide focuses on N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine, a compound for which public toxicological data is not available. Its structure incorporates a thiophene ring and an N-benzylamine scaffold, features present in various bioactive and commercially relevant molecules. To construct a reliable preliminary safety profile, this assessment employs a multi-model approach, a strategy that enhances the robustness of predictions and is endorsed by regulatory bodies for the assessment of impurities.[1][4][5] By combining an expert rule-based system (analogous to DEREK Nexus), a statistical-based model for mutagenicity (analogous to SARAH Nexus), and a quantitative structure-activity relationship (QSAR) model (analogous to TOPKAT), we aim to provide a comprehensive forecast of the compound's toxicological landscape.

Methodology: A Multi-Pronged In Silico Strategy

Our predictive methodology is grounded in the principle that a chemical's structure dictates its biological activity.[6] We utilize three complementary computational approaches to build a weight-of-evidence-based assessment.

-

Expert Rule-Based Systems (e.g., DEREK Nexus): These systems contain a knowledge base of manually curated structural alerts—molecular substructures known to be associated with specific toxicities (toxicophores).[1][7] The system evaluates a query molecule for the presence of these alerts and provides a qualitative prediction (e.g., plausible, equivocal, inactive) along with the underlying mechanistic rationale.[1][8] This approach excels at identifying well-understood mechanisms of toxicity.

-

Statistical-Based (Q)SAR Models (e.g., SARAH Nexus): These models are built using machine learning algorithms trained on large datasets of experimental results.[9][10] For mutagenicity, the model deconstructs the query molecule into fragments and compares their prevalence in known mutagens versus non-mutagens within its training set to derive a statistical probability of mutagenicity.[9][10] This data-driven approach can identify liabilities that are not yet codified in expert rule-based systems.

-

Hybrid QSAR Models (e.g., TOPKAT): These models use QSARs to correlate molecular descriptors with toxicological endpoints, enabling quantitative predictions (e.g., an LD50 value) or categorical classifications.[11][12] Their predictive power is contingent on the query molecule falling within the model's "applicability domain"—the chemical space defined by its training set.[11][13][14]

The synergy of these methods provides a more complete and reliable picture than any single model in isolation, fulfilling the ICH M7 guideline's requirement for two complementary (Q)SAR methodologies for mutagenicity assessment.[4][5][9]

Caption: Workflow for the in silico toxicological assessment.

Structural Analysis and Predicted Metabolic Profile

The toxicological profile of a compound is intimately linked to its metabolism. The structure of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine presents two primary regions of metabolic interest: the thiophene ring and the N-benzyl group.

Thiophene Moiety

The thiophene ring is a common heterocycle in pharmaceuticals, but it is also a known structural alert for toxicity. Metabolism of thiophenes, primarily mediated by Cytochrome P450 (CYP) enzymes, can proceed via two main pathways: S-oxidation to form a reactive thiophene-S-oxide, or epoxidation of the double bonds to form an epoxide.[15][16][17] Both of these metabolites are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity, particularly hepatotoxicity and nephrotoxicity.[15][17]

N-Benzylamine Moiety

Tertiary N-benzylamines are known to undergo extensive metabolism. Based on studies of structurally similar compounds, the primary metabolic pathways are anticipated to be N-dealkylation, resulting in the cleavage of either the benzyl group (debenzylation) to yield benzaldehyde and the corresponding secondary amine, or the ethyl-thiophene group.[18][19] Direct N-oxidation to an N-oxide is considered a less likely pathway for this class of compounds.[18][19] The carbinolamine intermediate formed during N-dealkylation is typically unstable and breaks down to the dealkylated products.[19]

Caption: Predicted metabolic pathways for the title compound.

In Silico Toxicity Endpoint Predictions

The following predictions are synthesized from the expected outputs of the described computational models.

| Toxicological Endpoint | Predicted Outcome | Rationale & Commentary |

| Bacterial Mutagenicity (Ames) | Negative | The core N-benzylamine and thiophene structures do not typically contain alerts for direct mutagenicity. However, metabolic activation (S9) is critical. While the thiophene ring can be activated to reactive species, these are more commonly associated with cytotoxicity than specific frameshift or base-pair substitution mutations detectable in standard Ames strains. A statistical model would likely find the overall structure to be within a well-populated non-mutagenic chemical space. |

| Carcinogenicity | Equivocal to Low Concern | Carcinogenicity risk is often linked to mutagenicity. With a negative prediction for the Ames test, the concern for mutagenic carcinogenicity is low. Non-genotoxic mechanisms are possible but less likely to be flagged without specific structural alerts for receptor-mediated tumorigenesis. The primary concern would stem from chronic tissue damage due to reactive metabolites, a threshold-dependent effect. |

| Hepatotoxicity | Plausible | This is the most significant predicted liability. The potential for CYP-mediated metabolic activation of the thiophene ring to electrophilic S-oxides or epoxides is a well-established mechanism for drug-induced liver injury.[15][17] An expert rule-based system would likely fire a structural alert for "Thiophene" linked to this endpoint. |

| Skin Sensitization | Plausible | Amines, in general, can be skin sensitizers. The molecule has the potential to act as a hapten, either directly or after metabolic activation, by covalently binding to skin proteins and eliciting an immune response. An expert system would likely flag the compound for this potential. |

| Skin/Eye Irritation | Plausible / Assumed | Based on Safety Data Sheets for structurally related simple N-benzylamines, the compound should be handled as a potential corrosive and irritant.[20][21][22] These compounds can cause severe skin burns and eye damage.[21][22] |

| Cardiotoxicity (hERG) | Needs Assessment | Many amine-containing compounds, particularly those with lipophilic aromatic groups, have the potential to block the hERG potassium channel. While no specific alert is immediately obvious, this is a critical endpoint that must be evaluated for any drug candidate. In silico hERG models are available but were not a primary focus of this initial assessment.[8] |

| Reproductive/Developmental Toxicity | Insufficient Data for Prediction | Predictions for these complex endpoints are often highly uncertain without strong structural precedents. No specific alerts for teratogenicity are immediately apparent from the primary structural fragments. |

| Acute Oral Toxicity (LD50) | Moderately Toxic (Predicted) | QSAR models would likely place the compound in the moderately toxic range (WHO Class II or III). For comparison, the oral LD50 in rats for N-methylbenzylamine is 300 mg/kg.[23] The addition of the lipophilic thiophene group may alter this value, but it serves as a reasonable starting point. |

Pharmacological and Broader Safety Considerations

Beyond classical toxicology, the structure of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine bears a resemblance to known psychoactive compounds. Specifically, it is a structural analog of Methiopropamine (MPA) , a stimulant and novel psychoactive substance (NPS) that is an analog of methamphetamine where the phenyl ring is replaced by a thiophene ring.[24] MPA acts as a potent inhibitor of dopamine and norepinephrine transporters.[24] Given this similarity, it is highly probable that the title compound will exhibit stimulant properties.

This introduces a different class of safety concerns:

-

Cardiovascular Effects: Sympathomimetic activity can lead to tachycardia, hypertension, and arrhythmia.

-

Neurological/Psychiatric Effects: Potential for agitation, anxiety, and psychosis with high doses.[25][26]

-

Abuse Potential: As a dopamine/norepinephrine reuptake inhibitor, the compound would likely have a potential for abuse and dependence.

Therefore, any handling or research involving this compound must consider not only its toxicological profile but also its likely pharmacological activity.

Proposed Experimental Verification: Bacterial Reverse Mutation Assay (Ames Test)

In silico predictions provide a powerful starting point, but they must be anchored by empirical data. The most critical and foundational toxicological assay is the test for bacterial mutagenicity, as it informs the strategy for further carcinogenicity testing.

Protocol: Ames Test (Plate Incorporation Method, OECD 471)

1. Objective: To determine if N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine can induce point mutations (base-pair substitutions or frameshifts) in specific strains of Salmonella typhimurium and Escherichia coli.

2. Materials:

-

Test Compound: N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

-

Bacterial Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA (or WP2 pKM101).

-

Metabolic Activation System: Aroclor 1254-induced rat liver homogenate (S9 fraction) + cofactor solution (NADP, G6P).

-

Media: Vogel-Bonner Medium E (bottom agar), Top agar supplemented with histidine and biotin (for Salmonella) or tryptophan (for E. coli).

-

Positive Controls: (e.g., Sodium Azide for TA100/1535 [-S9]; 2-Nitrofluorene for TA98 [-S9]; 2-Aminoanthracene for all strains [+S9]).

-

Negative Control: Vehicle (e.g., DMSO).

3. Experimental Procedure:

-

Dose Range Finding: First, a preliminary cytotoxicity test is performed to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.

-

Main Experiment (with and without S9):

-

To sterile tubes, add 0.1 mL of the appropriate bacterial culture.

-

Add 0.1 mL of the test compound at various concentrations (in vehicle) or the control substance.

-

Add 0.5 mL of S9 mix (for +S9 plates) or 0.5 mL of sham buffer (for -S9 plates).

-

Incubate the mixture for 20-30 minutes at 37°C.

-

Add 2.0 mL of molten top agar to each tube, vortex briefly, and pour onto the surface of a minimal glucose agar plate.

-

Allow the overlay to solidify.

-

Invert the plates and incubate at 37°C for 48-72 hours.

-

-

Data Collection: Count the number of revertant colonies on each plate.

4. Data Interpretation (Self-Validating System):

-

The negative and positive controls must perform as expected for the assay to be valid.

-

A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the mean of the vehicle control for the respective strain.

Caption: Workflow for the Ames bacterial reverse mutation assay.

Conclusion

This comprehensive in silico assessment of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine provides a critical first look at its potential safety profile. While the compound is predicted to be non-mutagenic, a significant flag has been raised for hepatotoxicity , driven by the likely metabolic activation of the thiophene ring. Furthermore, the compound should be handled with appropriate precautions as a potential skin sensitizer and irritant. Of parallel importance is the predicted stimulant pharmacology based on its structural similarity to methiopropamine, which introduces cardiovascular and neurological safety considerations. The immediate recommended next step is to conduct an experimental Ames test to confirm the non-mutagenic prediction, followed by in vitro metabolic stability and cytotoxicity assays in primary hepatocytes to investigate the predicted hepatotoxicity risk.

References

- Predicting Chemical Toxicity with TOPKAT - Ontosight AI. (n.d.).

- Syngene International Ltd. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment.

- Lhasa Limited. (2024, December 10). Everything You Need To Know About Sarah Nexus.

- Lhasa Limited. (2024, July 8). 10 Frequently Asked Questions About Derek Nexus, Answered.

- Optibrium. (2025, February 7). Derek Nexus for toxicity prediction – What package is right for me?

- Toxometris.ai. (2024). In Silico Toxicology in Drug Development.

- Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening.

- PR Newswire. (2013, June 6). Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines.

- Gorrod, J. W., & Ulgen, M. (1994). Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine. Drug Metabolism and Drug Interactions, 11(3), 225-239.

- Optibrium. (n.d.). Derek Nexus Toxicology Software.

- Zhang, L., et al. (2024, January 25). Application of TOPKAT and TEST software in prediction of chemical toxicity. Wei sheng yan jiu = Journal of hygiene research.

- BIOVIA. (n.d.). DEREK Nexus® toxicology modeling.

- Dassault Systèmes. (n.d.). QSAR, ADMET & Predictive Toxicology | BIOVIA.

- Chavan, S., et al. (2016, March 28). Evaluation of TOPKAT, Toxtree, and Derek Nexus in Silico Models for Ocular Irritation and Development of a Knowledge-Based Framework To Improve the Prediction of Severe Irritation. Chemical Research in Toxicology.

- Ulgen, M., et al. (1995). Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. Drug Metabolism and Drug Interactions, 12(2), 131-43.

- Dhanya, S., Lal, K., & Reena, S. R. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Bioinformatics, Genomics, and Proteomics, 3(1), 1030.

- Vankoningsloo, S., et al. (2018, March 20). Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. Toxicological Sciences.

- Cronce, D., & Mattison, D. R. (n.d.). Evaluation of the TOPKAT system for predicting the carcinogenicity of chemicals. ResearchGate.

- Lhasa Limited. (2024, August 23). Sarah Nexus - Mutagenicity.

- Valasani, K., et al. (n.d.). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing.

- Guan, X., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(3), 147-172.

- Ulgen, M., & Gorrod, J. W. (1998). In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. Drug Metabolism and Drug Interactions, 14(3), 147-158.

- ResearchGate. (2025, August 7). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.

- Fisher Scientific. (2010, November 6). SAFETY DATA SHEET - N-Benzylmethylamine.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - (S)-(-)-N-Benzyl-alpha-methylbenzylamine.

- Apollo Scientific. (n.d.). SAFETY DATA SHEET - N-BENZYL-2-METHYLPROPAN-1-AMINE.

- Adams, T. B., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 97, 183-197.

- Shaik, N. B., et al. (2015, November 17). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine.

- Hohmann, N., et al. (2014, February 28). Effects and Risks Associated with Novel Psychoactive Substances. Deutsches Ärzteblatt International.

- Hohmann, N., et al. (2014). Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals. Deutsches Ärzteblatt International.

- GOV.UK. (2015, November 18). letter from ACMD recommending a temporary class drug order on MPA.

Sources

- 1. optibrium.com [optibrium.com]

- 2. Ignota Labs [ignotalabs.ai]

- 3. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 4. syngeneintl.com [syngeneintl.com]

- 5. Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines [prnewswire.com]

- 6. toxometris.ai [toxometris.ai]

- 7. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]

- 8. optibrium.com [optibrium.com]

- 9. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]

- 10. lhasalimited.org [lhasalimited.org]

- 11. TOPKAT:Technology | Predicting Chemical Toxicity with TOPKAT [ontosight.ai]

- 12. QSAR, ADMET & Predictive Toxicology | Dassault Systèmes [3ds.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. femaflavor.org [femaflavor.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 25. Effects and Risks Associated with Novel Psychoactive Substances (28.02.2014) [di.aerzteblatt.de]

- 26. Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocol for N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

An In-Depth Guide to the Synthesis of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine via Reductive Amination

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive and detailed protocol for the synthesis of the secondary amine, N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine. The chosen synthetic route is the one-pot reductive amination of 2-acetylthiophene with benzylamine, utilizing sodium borohydride as the reducing agent. This method is widely favored for its efficiency, operational simplicity, and avoidance of the over-alkylation problems often associated with direct alkylation methods.[1]

This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development. It offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, and critical insights into the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Underlying Principles: The Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis, proceeding through a robust two-stage, one-pot process.[2] The reaction begins with the nucleophilic addition of a primary amine, benzylamine, to the carbonyl carbon of a ketone, 2-acetylthiophene. This condensation reaction forms an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

The overall transformation can be visualized as follows:

Reaction Scheme:

Mechanistic Deep Dive

The efficiency of this one-pot synthesis hinges on the controlled execution of two distinct mechanistic steps:

-

Imine Formation: This is an equilibrium-driven process. The carbonyl group of 2-acetylthiophene is first activated, often by trace acids or the solvent, making the carbonyl carbon more electrophilic. The lone pair of electrons on the nitrogen of benzylamine then attacks the carbonyl carbon. A series of proton transfers leads to a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. While the removal of water can be used to drive this equilibrium, sufficient reaction time in a suitable solvent like methanol is often adequate for establishing a workable concentration of the imine for the subsequent reduction.[3][4]

-

Imine Reduction: The imine, or more accurately its protonated form, the iminium ion, is highly susceptible to reduction. Sodium borohydride (NaBH₄) serves as an excellent source of hydride ions (H⁻).[5] The hydride performs a nucleophilic attack on the electrophilic carbon of the iminium ion, breaking the C=N π-bond.[5] A final protonation step, typically from the alcoholic solvent, quenches the resulting anion to yield the stable secondary amine product.[5]

The following diagram illustrates the key mechanistic steps involved in the reduction of the imine intermediate.

Caption: Key mechanistic steps of the imine reduction phase.

Detailed Experimental Protocol

This protocol is designed for the reliable synthesis and purification of the target amine on a laboratory scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 2-Acetylthiophene | C₆H₆OS | 126.18 | 1.26 g | 10.0 | Starting ketone. Ensure purity. |

| Benzylamine | C₇H₉N | 107.15 | 1.07 g (1.1 mL) | 10.0 | Starting amine. Purify by distillation if necessary.[6] |

| Methanol (MeOH) | CH₄O | 32.04 | 50 mL | - | Anhydrous grade recommended. |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 0.57 g | 15.0 | Use a fresh, dry sample. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | For extraction. |

| Saturated NaHCO₃ (aq) | - | - | ~50 mL | - | For work-up. |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | For drying organic phase. |

| Silica Gel | SiO₂ | - | As needed | - | For column chromatography (230-400 mesh). |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

The entire experimental workflow is visualized in the diagram below.

Caption: Experimental workflow for the synthesis of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine.

-

Imine Formation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylthiophene (1.26 g, 10.0 mmol) and methanol (50 mL).

-

Stir the solution until the ketone has completely dissolved.

-

Add benzylamine (1.07 g, 10.0 mmol) to the solution.

-

Allow the reaction to stir at room temperature for 2-4 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[7]

-

-

Reduction:

-

After the initial stirring period, place the reaction flask in an ice-water bath and cool the solution to 0 °C.

-

Slowly add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over approximately 15 minutes. Caution: The addition is exothermic and may cause gas evolution. Ensure the temperature is maintained near 0 °C.[7]

-

Once the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for another 1-2 hours to ensure the reduction is complete.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~50 mL).

-

Remove the majority of the methanol from the mixture using a rotary evaporator.

-

Transfer the remaining aqueous slurry to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL).[4]

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purify the crude oil using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine.

-

Scientific Rationale and Field-Proven Insights

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Reducing Agent: Sodium borohydride is the reagent of choice for this protocol. It is significantly safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH) and does not require strictly anhydrous conditions. While selective reagents like NaBH₃CN or NaBH(OAc)₃ can reduce the imine in the presence of the ketone, NaBH₄ is more cost-effective and poses fewer toxicity concerns than NaBH₃CN.[1][2] The procedural choice to form the imine first before adding the NaBH₄ mitigates the primary drawback of its non-selectivity, preventing the wasteful reduction of the starting 2-acetylthiophene.[8]

-

Solvent System: Methanol is an ideal solvent for this reaction. It readily dissolves the reactants and the imine intermediate, and it is a suitable solvent for reactions involving sodium borohydride.[9] Furthermore, it acts as the proton source for the final step of the reduction mechanism.[5]

-

Stoichiometry: Using a slight excess of the reducing agent (1.5 equivalents) ensures the complete conversion of the imine intermediate to the final product, accounting for any minor decomposition of the reagent due to trace water.

-

Temperature Control: The portion-wise addition of NaBH₄ at 0 °C is critical for controlling the exothermicity of the reduction reaction, preventing potential side reactions and ensuring safety.

Trustworthiness: A Self-Validating System

The integrity of this protocol is maintained through systematic monitoring and characterization.

-

Reaction Monitoring: The use of TLC is essential. A typical mobile phase would be 20-30% ethyl acetate in hexanes. The starting materials (2-acetylthiophene and benzylamine) will have distinct Rf values. The disappearance of these spots and the appearance of a new spot corresponding to the product confirms the reaction's progress. An intermediate imine spot may also be visible.

-

Product Validation: The identity and purity of the final, purified compound must be confirmed through standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the success of the synthesis.

References

-

Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Nikpour, F., & Saberi, D. (2015). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of Chemical Sciences, 127(7), 1221-1226. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]

-

Guzman, F. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved from [Link]

- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.

-

Missoum, H., Datoussaid, Y., Choukchou-braham, N., Seijas, J. A., & Vázquez-Tato, M. P. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chemistry Proceedings, 15(1), 93. Retrieved from [Link]

-

Pelšs, A., et al. (2019). Reductive amination of ketones with benzylamine over gold supported on different oxides. Catalysis Letters, 149, 3432–3445. Retrieved from [Link]

-

Mondal, P., et al. (n.d.). Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol. Supporting Information. Retrieved from [Link]

-

The Hive. (2004). reductive amination w/ n-methyl benzylamine- help!. Hive Methods Discourse. Retrieved from [Link]

-

Missoum, H., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. ResearchGate. Retrieved from [Link]

-

Padwa, A., & Dent, W. (1986). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses, 64, 134. Retrieved from [Link]

-

Ros, A., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. Retrieved from [Link]

-

Das, S., & Bera, J. K. (2018). A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine. Inorganic Chemistry, 57(17), 10870–10879. Retrieved from [Link]

- Google Patents. (n.d.). CN101880271A - The synthetic method of 2-thiophene acetyl chloride.

-

Luo, G. (2004). 2-acetyl thiophene synthetic method using thiophene in crude benzene as material. SciSpace. Retrieved from [Link]

-

Reddit. (2024, November 8). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

1H NMR spectroscopy characterization of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

Application Note: Structural Elucidation of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine via 1H NMR Spectroscopy

Abstract & Scope

This application note details the structural characterization of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine (also known as N-benzyl-1-(thiophen-2-yl)propan-2-amine).[1] This compound is a critical synthetic intermediate in the production of Methiopropamine (MPA) , a thiophene-based analog of methamphetamine.[2][3]

Differentiation of this intermediate from the final MPA product and positional isomers (e.g., 3-thienyl analogs) is essential for forensic profiling and purity assessment in drug development.[2] This guide provides a self-validating protocol for assigning chemical shifts, coupling constants, and identifying diastereotopic effects arising from the chiral center at the C2 position.[2]

Materials and Methods

Sample Preparation

-

Solvent: Deuterated Chloroform (

, 99.8% D) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference.[2]-

Rationale:

prevents amine proton exchange broadening often seen in

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters

-

Frequency: 400 MHz or higher (recommended for resolving the thiophene multiplets).

-

Temperature: 298 K (

). -

Pulse Sequence: Standard 1D proton (

or equivalent). -

Relaxation Delay (

): 1.0 – 2.0 seconds. -

Scans (

): 16–32 (sufficient for >10 mg sample).

Structural Analysis & Results

Molecule Fragmentation for Assignment

The molecule consists of four distinct magnetic environments:

-

Thiophene Ring: An electron-rich aromatic system (3 protons).[1]

-

Benzyl Group: A phenyl ring (5 protons) and a methylene bridge.[1]

-

Propyl Chain Backbone: A chiral methine (

), a methyl group ( -

Amine: A secondary amine proton (

).[1]

1H NMR Spectral Data (400 MHz, )

| Position | Multiplicity | Integral | Assignment Logic | ||

| Aromatics | 7.20 – 7.35 | Multiplet (m) | 5H | - | Benzyl Phenyl Ring : Overlapping signals typical of mono-substituted benzenes.[2][1] |

| Thiophene | 7.12 | Doublet of Doublets (dd) | 1H | 5.1, 1.2 | H-5 (Thiophene) : Most downfield thiophene proton due to proximity to Sulfur.[2] |

| Thiophene | 6.90 | Doublet of Doublets (dd) | 1H | 5.1, 3.5 | H-4 (Thiophene) : "Beta" proton, typically the most shielded aromatic.[2] |

| Thiophene | 6.80 | Doublet (d) / Broad | 1H | 3.5 | H-3 (Thiophene) : Adjacent to the alkyl attachment point.[2] |

| Benzyl | 3.75 – 3.85 | AB Quartet or Singlet | 2H | 13.0 | N-Benzyl Methylene : Protons are diastereotopic due to the chiral center at C2, but often collapse to a singlet in |

| Methine | 2.90 – 3.05 | Multiplet (m) | 1H | 6.5 | C2-H : Chiral center.[1] Couples with the methyl doublet and the C1 methylene.[1] |

| C1-H (a) | 2.85 | Doublet of Doublets (dd) | 1H | 14.0, 6.0 | Thiophene-CH2 : Diastereotopic proton A (Pro-R or Pro-S).[2] |

| C1-H (b) | 2.72 | Doublet of Doublets (dd) | 1H | 14.0, 7.5 | Thiophene-CH2 : Diastereotopic proton B. Distinct roof effect with H(a).[2] |

| Amine | 1.40 – 1.80 | Broad Singlet (br s) | 1H | - | NH : Exchangeable.[1] Shift varies with concentration/moisture.[1] |

| Methyl | 1.08 | Doublet (d) | 3H | 6.2 | C3-H3 : Terminal methyl group coupled to the methine.[1] |

Key Diagnostic Features (The "Expertise" Pillar)

-

Diastereotopic Protons: The carbon at position 2 of the propyl chain is chiral (

).[1] This chirality induces magnetic non-equivalence in the adjacent methylene protons.[1]-

Thiophene-

: These protons will never appear as a simple doublet.[1] They form an ABX system with the methine proton, appearing as two distinct sets of doublets of doublets (dd) with a large geminal coupling constant (~14 Hz).[2] -

Benzyl-

: While often a singlet at lower fields (300 MHz), at higher fields (600 MHz) or in different solvents (

-

-

Thiophene Fingerprint: Unlike a phenyl ring, the thiophene ring shows a distinct splitting pattern.[1] The gap between H-5 (~7.12 ppm) and H-3/H-4 (~6.8-6.9 ppm) is diagnostic.[2][1] If the thiophene is substituted at the 3-position (isomer impurity), the splitting pattern changes drastically (usually a singlet and two doublets).

Experimental Workflow Diagram

The following diagram outlines the logical flow for characterizing this specific intermediate, including decision nodes for troubleshooting common spectral anomalies.

Caption: Logical workflow for the NMR structural validation of the N-benzyl intermediate, highlighting critical checkpoints for isomeric purity.

Troubleshooting & Self-Validation

-

Issue: The amine (

) proton is missing. -

Issue: The Benzyl

and Thiophene -

Issue: Doublet at 1.4 ppm instead of 1.1 ppm.

-

Cause: This likely indicates the presence of Methamphetamine (phenyl-acetone derived) rather than the thiophene analog, or the formation of the N-isopropyl isomer.[2] Check the aromatic region immediately.

-

References

-

Synthesis and Reference Standards: Angelov, D., O'Brien, J., & Kavanagh, P. (2013).[2][3][6] The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. Drug Testing and Analysis, 5(3), 145–149.[2][3][6]

-

General Thiophene NMR Data: ChemicalBook. (n.d.). Thiophene 1H NMR Spectrum.

-

Forensic Characterization of MPA: Brandt, S. D., et al. (2010).[2] Methiopropamine: An Analytical Profile. Microgram Journal.

Sources

- 1. Benzyl(Propan-2-Yl)Amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. mdpi.com [mdpi.com]

- 3. The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. - Drugs and Alcohol [drugsandalcohol.ie]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. web.pdx.edu [web.pdx.edu]

- 6. The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

debenzylation procedures for N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

This Application Note and Protocol guide details the debenzylation of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine and its N-methylated analogs. The presence of the thiophene ring (a sulfur-containing heterocycle) presents a specific chemical challenge: it acts as a potent catalyst poison for standard hydrogenation catalysts (Pd/C, PtO2) and is sensitive to harsh oxidation.

This guide prioritizes chemoselective non-catalytic methods (ACE-Cl) and transfer hydrogenation (CTH) protocols optimized for sulfur-containing substrates.

Strategic Analysis & Chemical Challenges

The substrate, N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine , contains a thiophene moiety mimicking the phenyl ring of amphetamine-class compounds. Debenzylation is a critical step in isolating the free amine (e.g., in the synthesis of Methiopropamine analogs).

Core Challenges

-

Catalyst Poisoning: The thiophene sulfur atom has a high affinity for transition metals, rapidly deactivating Palladium and Platinum catalysts used in standard hydrogenation (

, Pd/C). -

Ring Stability: The thiophene ring is electron-rich and susceptible to oxidation (forming sulfoxides/sulfones) or reduction (Birch conditions) if conditions are too aggressive.

-

Amine Class: The method depends strictly on whether the substrate is a Secondary Amine (N-Benzyl-N-H) or a Tertiary Amine (e.g., N-Benzyl-N-Methyl).

Method Selection Matrix

| Substrate Type | Target Product | Recommended Method | Mechanism | Thiophene Compatibility |

| Tertiary (N-Bn, N-Me) | Secondary Amine (e.g., MPA) | ACE-Cl Protocol | Carbamate Cleavage | Excellent (No metal catalyst) |

| Secondary (N-Bn, N-H) | Primary Amine | CTH Protocol | Transfer Hydrogenation | Moderate (Requires high catalyst load) |

| Secondary (N-Bn, N-H) | Primary Amine | CAN Oxidation | Oxidative Cleavage | Good (Risk of ring oxidation) |

Experimental Protocols

Protocol A: The ACE-Cl Method (Gold Standard)

Applicability: Best for converting Tertiary Amines (e.g., N-benzyl-N-methyl-1-(thiophen-2-yl)propan-2-amine) to Secondary Amines . Mechanism: 1-Chloroethyl chloroformate (ACE-Cl) selectively displaces the benzyl group to form a carbamate, which decomposes in methanol. This method avoids metal catalysts entirely.

Reagents

-

Substrate: N-Benzyl-N-methyl-thiophene-ethylamine derivative (1.0 equiv)

-

Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

-

Workup: Methanol (MeOH)

Step-by-Step Procedure

-

Setup: Dissolve the tertiary amine (10 mmol) in anhydrous DCE (30 mL) in a round-bottom flask equipped with a reflux condenser and inert gas (N2/Ar) inlet.

-

Addition: Cool the solution to 0°C. Add ACE-Cl (12-15 mmol) dropwise via syringe.

-

Note: Gas evolution (

) may occur.

-

-

Acylation: Allow the mixture to warm to room temperature, then heat to reflux (83°C) for 3–6 hours.

-

Monitoring: Monitor by TLC or LCMS for the disappearance of the starting material and formation of the carbamate intermediate.

-

-

Concentration: Cool the mixture and concentrate under reduced pressure (Rotavap) to remove DCE and excess ACE-Cl. A residue (the carbamate) will remain.

-

Methanolysis: Dissolve the residue in reagent-grade Methanol (30 mL).

-

Decomposition: Reflux the methanol solution for 1 hour.

-

Chemistry: This step decomposes the 1-chloroethyl carbamate into the amine hydrochloride salt, acetaldehyde, and

.

-

-

Isolation: Concentrate the methanol to dryness. The solid residue is the hydrochloride salt of the target amine.

-

Purification: Recrystallize from IPA/Et2O or basify with 1M NaOH and extract into DCM for the free base.

-

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Applicability: Best for converting Secondary Amines (N-benzyl) to Primary Amines where ACE-Cl is ineffective.

Optimization: Uses Ammonium Formate as a hydrogen donor, which is more vigorous and can sometimes outcompete sulfur poisoning compared to

Reagents

-

Substrate: N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine (1.0 equiv)

-

Catalyst: 10% Pd/C (High loading: 50% - 100% w/w relative to substrate)

-

Donor: Ammonium Formate (5.0 - 10.0 equiv)

Step-by-Step Procedure

-

Preparation: In a flask, dissolve the substrate (5 mmol) in dry Methanol (20 mL).

-

Catalyst Addition: Add 10% Pd/C (equal weight to substrate, e.g., 1 g catalyst for 1 g amine).

-

Warning: Thiophene poisons the catalyst. High loading is non-negotiable here.

-

-

Donor Addition: Add Ammonium Formate (25-50 mmol) in a single portion.

-

Reaction: Heat the suspension to reflux immediately. Stir vigorously.

-

Observation: Effervescence (

,

-

-

Timecourse: Monitor closely by TLC. Reaction should complete within 1–4 hours. If stalled, add fresh catalyst and more ammonium formate.

-

Filtration: Cool the mixture. Filter through a Celite pad to remove the pyrophoric catalyst. Wash the pad with Methanol.

-

Workup: Concentrate the filtrate. The residue contains the amine formate salt and excess ammonium formate.

-

Free Basing: Dissolve residue in water, basify with

or

Protocol C: Oxidative Cleavage (CAN)

Applicability: Alternative for Secondary Amines if CTH fails due to poisoning. Risk: Can oxidize the thiophene sulfur. Use stoichiometric control.

Procedure Summary

-

Dissolve substrate in Acetonitrile:Water (5:1) .

-

Add Ceric Ammonium Nitrate (CAN) (2.5 - 3.0 equiv) portion-wise at 0°C.

-

Stir at 0°C to Room Temp for 2–4 hours.

-

Quench with saturated

. Extract with EtOAc.[3] -

Note: This often yields the benzaldehyde byproduct and the free amine.

Reaction Pathway Visualization

Caption: Decision tree for debenzylation based on amine substitution (Secondary vs. Tertiary) and thiophene sensitivity.

Analytical Data & Troubleshooting

| Parameter | ACE-Cl Method | CTH (Pd/C) Method | CAN Oxidation |

| Yield | High (85-95%) | Variable (40-80%) | Moderate (60-75%) |

| Thiophene Safety | High (Chemically inert to S) | Low (S poisons catalyst) | Medium (S-oxidation risk) |

| Reaction Time | 4-8 Hours | 1-4 Hours | 2-4 Hours |

| Byproducts | Benzyl chloride (removed) | Toluene (inert) | Benzaldehyde (reactive) |

| Cost | Moderate | High (Catalyst load) | Low |

Troubleshooting Tips:

-

Stalled CTH Reaction: If the reaction stops at 50% conversion, filter the mixture to remove the poisoned catalyst and restart with fresh Pd/C. Do not simply add more catalyst to the "dead" mixture.

-

ACE-Cl Carbamate Stability: If the carbamate does not decompose in refluxing methanol, add a catalytic amount of HCl or increase reflux time.

-

Purification: Thiophene amines are often oils. Isolate as the Hydrochloride or Oxalate salt for easier handling and stability.

References

-

Olofson, R. A., et al. (1984). "A new reagent for the selective dealkylation of tertiary amines: 1-chloroethyl chloroformate." Journal of Organic Chemistry, 49(11), 2081–2082. Link

-

Ram, S., & Ehrenkaufer, R. E. (1987). "Rapid debenzylation of N-benzylamino derivatives to amino derivatives using ammonium formate as catalytic hydrogen transfer agent."[1][2][4] Tetrahedron Letters, 28(5), 515-516.[4] Link

-

Bull, S. D., et al. (2001). "Chemoselective oxidative debenzylation of tertiary N-benzyl amines with ceric ammonium nitrate." Journal of the Chemical Society, Perkin Transactions 1, (22), 2931-2938. Link

- Lyapkalo, I. M., et al. (2018). "Synthesis of Duloxetine: A Review." Organic Process Research & Development. (Validating ACE-Cl use in thiophene-containing API synthesis).

Sources

Application Note: High-Efficiency Solvent Extraction of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

Abstract

This document provides a comprehensive guide for the high-efficiency liquid-liquid extraction (LLE) of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine, a secondary amine of interest in research and pharmaceutical development. The protocols herein are designed for both bulk purification from synthesis reaction mixtures and trace-level extraction from aqueous matrices for analytical purposes. The methods are grounded in the fundamental physicochemical principles governing solvent extraction, specifically leveraging the pH-dependent solubility of the target amine. Detailed, step-by-step protocols, solvent selection rationale, and troubleshooting guidance are provided for researchers, scientists, and drug development professionals.

Introduction: The Rationale for pH-Dependent Extraction

N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine is a basic compound whose solubility is highly dependent on pH. Like other amines, it can exist in two forms: a neutral, "free base" form and a protonated, cationic (salt) form. This equilibrium is the cornerstone of its selective extraction.[1][2]

-

At High pH (Basic Conditions): The amine is in its neutral, free base form. The presence of two aromatic rings (benzyl and thienyl) makes this form significantly hydrophobic (lipophilic), and therefore highly soluble in water-immiscible organic solvents.

-

At Low pH (Acidic Conditions): The lone pair of electrons on the nitrogen atom accepts a proton, forming a cationic ammonium salt. This charge makes the molecule highly polar and, consequently, very soluble in aqueous solutions and insoluble in nonpolar organic solvents.

By manipulating the pH of the aqueous phase, we can effectively "switch" the solubility of the target compound, enabling its transfer between aqueous and organic layers for separation and purification. This process is often referred to as a "pH-swing" or acid-base extraction.[1]

Foundational Physicochemical Principles

Direct experimental data for N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine is not widely published. Therefore, its key extraction parameters, pKa and the partition coefficient (logP), are estimated based on structurally similar compounds. This approach allows for the development of a robust and scientifically sound protocol.

Estimating the pKa

The pKa is the pH at which 50% of the amine is in its protonated (water-soluble) form and 50% is in its neutral (organic-soluble) form.[3][4] For secondary amines, this value is typically in the range of 9-11.

-

Analog Compound Data: Methamphetamine, which shares the N-methyl-1-arylpropan-2-amine core, has a reported pKa of approximately 9.9 to 10.4.[5][6][7] N-Ethylbenzylamine has a predicted pKa of around 9.8.[8][9]

-

Working Estimate: Based on these analogs, we will operate with an estimated pKa of ~10.0 for N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine.

The Henderson-Hasselbalch equation dictates the ratio of protonated ([BH+]) to neutral ([B]) forms at a given pH.[10][11] To ensure complete partitioning, the pH of the aqueous phase should be adjusted to be at least 2 units away from the pKa.

-

For Extraction into Organic Solvent: pH > 12 (to favor the neutral form, [B]).

-

For Extraction into Aqueous Solvent (Back-Extraction): pH < 8 (to favor the protonated form, [BH+]).

Estimating the Partition Coefficient (LogP)

LogP is the ratio of a compound's concentration in an organic solvent (typically octanol) to its concentration in water at equilibrium.[12] A higher logP indicates greater hydrophobicity.

-

Analog Compound Data: Methamphetamine has a logP of ~2.1.[5][13] N-Ethylbenzylamine has a calculated XLogP3 of 1.8.[14]

-

Structural Considerations: The target molecule contains a benzyl group and a thienyl group, both of which increase hydrophobicity compared to the analogs.

-

Working Estimate: We can confidently estimate the logP of the neutral form to be > 2.5 , indicating a strong preference for organic solvents.

This high logP value ensures that when the amine is in its neutral form (at high pH), it will overwhelmingly partition into the organic phase.

Core Extraction and Purification Workflow

The overall strategy involves a primary extraction to isolate the amine from non-basic impurities, followed by an acidic back-extraction to remove neutral and acidic impurities, and a final extraction for isolation.

Caption: pH-dependent equilibrium and phase partitioning of the target amine.

References

-

National Center for Biotechnology Information. (n.d.). Methamphetamine. PubChem Compound Summary for CID 10836. Retrieved from [Link] [5]2. Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link] [12]3. Root Sciences. (2020, August 19). The Basic Scientific Principles of Solvent Extraction for Hemp Processors. Retrieved from [Link] [15]4. LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link] [16]5. LookChem. (n.d.). Methamphetamine. Retrieved from [Link] [6]6. Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 42(4), 796–805. Retrieved from [Link]

-

Bergazin, T. D., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35, 847–869. Retrieved from [Link] [17]10. Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. Retrieved from [Link] [18]11. Aakash Institute. (n.d.). Solvent Extraction. Retrieved from [Link] [19]12. Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link] [20]13. PharmaXChange.info. (2014, July 24). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved from [Link] [10]14. Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link] [3]15. Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link] [11]16. National Center for Biotechnology Information. (n.d.). N-Ethylbenzylamine. PubChem Compound Summary for CID 84352. Retrieved from [Link] [14]17. Luo, S., et al. (2021). Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. ChemRxiv. Retrieved from [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link] [4]19. Galgano, F., et al. (2004). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One, 38(1), 35–41. Retrieved from [Link] 20. National Center for Biotechnology Information. (n.d.). DL-methamphetamine. PubChem Compound Summary for CID 1206. Retrieved from [Link] [13]21. Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 358, 129845. Retrieved from [Link]

-

Dr. Hliebov. (2017, October 16). How to Use Henderson Hasselbalch Equation for Pharmacology [Video]. YouTube. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

-

Bergazin, T. D., et al. (2021, April 22). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. Retrieved from [Link]

-

Cheméo. (n.d.). Methamphetamine (CAS 537-46-2). Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link] [2]32. Poole, L. J., & King, C. J. (1991). Regeneration of carboxylic acid-amine extracts by back-extraction with an aqueous solution of a volatile amine. Industrial & Engineering Chemistry Research, 30(5), 923–929. Retrieved from [Link]

- Google Patents. (n.d.). Process for isolation of an organic amine. (WO2007079944A1).

-

Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 2031-2037. Retrieved from [Link]

-

Cheméo. (n.d.). N'-Benzyl-N,N-dimethylethylenediamine (CAS 103-55-9). Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). N-Ethyl-N-phenyl benzylamine. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Workup [chem.rochester.edu]

- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 4. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 5. Methamphetamine | C10H15N | CID 10836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methamphetamine|lookchem [lookchem.com]

- 7. 537-46-2 CAS MSDS (D-METHAMPHETAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. N-Ethylbenzylamine CAS#: 14321-27-8 [m.chemicalbook.com]

- 10. pharmaxchange.info [pharmaxchange.info]

- 11. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]

- 12. organomation.com [organomation.com]

- 13. DL-methamphetamine | C10H15N | CID 1206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. N-Ethylbenzylamine | C9H13N | CID 84352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The Basic Scientific Principles of Solvent Extraction | Aptia Engineering [aptiaengineering.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solvent Extraction Method: Principles, Applications, And Advantages [vinanhatrang.com]

- 19. aakash.ac.in [aakash.ac.in]

- 20. On-line Software [vcclab.org]

Application Notes and Protocols for the Preparation of Analytical Standards of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

Abstract